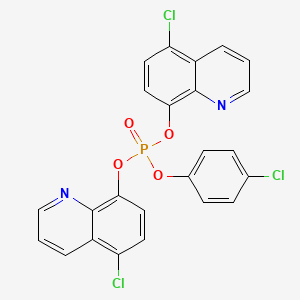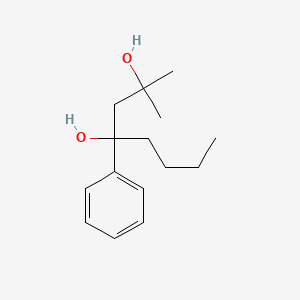
2-Methyl-4-phenyloctane-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenyloctane-2,4-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to a carbon chain with a phenyl group. This compound is a type of diol, which means it contains two alcohol functional groups. The presence of the phenyl group adds aromatic properties to the compound, making it a subject of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyloctane-2,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically proceeds under mild conditions, resulting in the formation of vicinal diols.
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydrogenation of diketones or the use of other reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These methods ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Methyl-4-phenyloctane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing functional groups such as aldehydes and ketones.
Reduction: Reduction reactions can convert the diol into other alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), and periodic acid (HIO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and hydrogen gas (H₂) with palladium catalyst (Pd).
Substitution Reagents: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Methyl-4-phenyloctane-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s diol structure makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-Methyl-4-phenyloctane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in biochemical reactions. The phenyl group adds aromaticity, which can influence the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
2-Methyl-2,4-pentanediol: A similar diol with a shorter carbon chain and no phenyl group.
4-Ethyl-2,2-dimethyloctane: Another compound with a similar carbon backbone but different functional groups.
Uniqueness
2-Methyl-4-phenyloctane-2,4-diol stands out due to the presence of both hydroxyl and phenyl groups, which confer unique chemical and physical properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
84599-53-1 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
2-methyl-4-phenyloctane-2,4-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-11-15(17,12-14(2,3)16)13-9-7-6-8-10-13/h6-10,16-17H,4-5,11-12H2,1-3H3 |
InChI 键 |
MYNZZWTWSHKWIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC(C)(C)O)(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
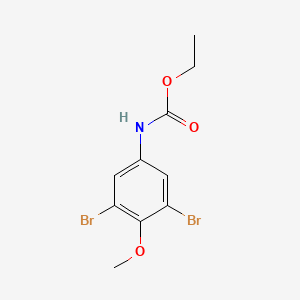
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
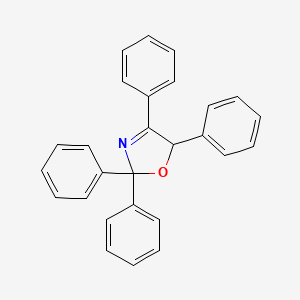
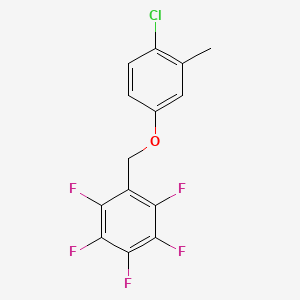

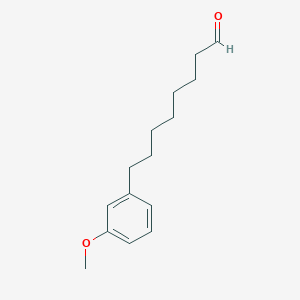
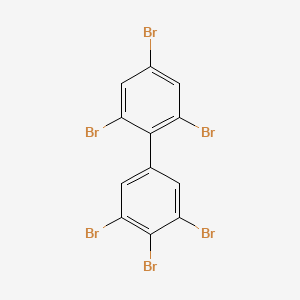
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
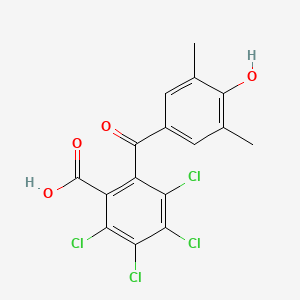

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
